Journal Name:2D Materials
Journal ISSN:2053-1583
IF:6.861
Journal Website:http://iopscience.iop.org/journal/2053-1583
Year of Origin:0
Publisher:IOP Publishing Ltd.
Number of Articles Per Year:188
Publishing Cycle:
OA or Not:Not
Oxidation of Tris(5-bromo-2-methoxyphenyl)antimony by tert-Butyl Hydroperoxide in the Presence of Compounds Containing an Active Hydrogen Atom
2D Materials ( IF 6.861 ) Pub Date: 2023-04-16 , DOI: 10.1134/s1070328422700312
AbstractThe oxidation of tris(5-bromo-2-methoxyphenyl)antimony with tert-butyl hydroperoxide in diethyl ether in the presence of water, benzoic acid, 2,6-dihydroxybenzoic acid, or 2-chloro-4-fluorophenol gives tris(5-bromo-2-methoxyphenyl)antimony oxide (I), tris(5-bromo-2-methoxyphenyl)antimony diben-zoate (II), μ-oxo[hexakis(5-bromo-2-methoxyphenyl)-bis(2,6-dihydroxybenzoato)diantimony] (III), or μ-oxo[hexakis(5-bromo-2-methoxyphenyl)-bis(2-chloro-4-fluorophenoxo)diantimony] (IV), respectively. The products were identified by X-ray diffraction analysis (CCDC nos. 2070383 (I), 2074511 (II), 1970910 (III), 2064392 (IV). According to the X-ray diffraction data, the crystal of chloroform solvate I consists of centrosymmetric binuclear molecules containing an Sb2O2 ring with a tetragonal coordination of the antimony atoms (the Sb−O bond lengths are 1.961(4) and 2.041(5) Å; the Sb−C distances are 2.114(6)−2.153(6) Å). In benzene solvate II, the antimony atoms have a distorted trigonal-bipyramidal coordination, with carboxylate oxygen atoms being in the axial positions (Sb–O, 2.075(4); 2.105(4) Å); the carbonyl oxygen atoms are coordinated to the central metal atom (Sb∙∙∙O=C, 3.023(6); 3.077(8) Å), with the Sb−C bond lengths (2.104(5)−2.112(5) Å) being markedly shorter than those in I. The ranges of variation of the Sb–C bond lengths in the virtually linear binuclear molecule of acetonitrile solvate III (SbOSb angle of 178.05(18)°) are 2.101(5)–2.106(5) and 2.100(5)–2.104(5) Å. The bond lengths between the antimony atoms and the bridging oxygen atom (1.925(4); 1.936(4) Å) are shorter than the sum of the Sb and O covalent radii and than the distances between the Sb atom and the terminal carboxyl ligand (Sb–O, 2.263(4); 2.214(4) Å). The carbonyl oxygens are coordinated to the central metal atom (Sb∙∙∙O=C, 3.484(8); 3.512(9) Å) to a lesser extent than those in II The crystal of benzene solvate IV has two types of crystallographically independent angular molecules (the SbOSb angles are 163.75(18)° and 164.27(19)°); the difference between the Sb−Obridge (1.939(11)−1.981(13) Å) and Sb−Oterm (2.096(11)−2.208(11) Å) bond lengths is less pronounced that that in III.
Detail
Cationic Complexes of 3a,6a-Diaza-1,4-diphosphapentalenes
2D Materials ( IF 6.861 ) Pub Date: 2023-06-01 , DOI: 10.1134/s1070328423700458
AbstractThe reactions of annulated 1,4-dichloro-3a,6a-diaza-1,4-diphosphapentalenes (DDPCl2) with 1 equiv. of trimethylsilyl triflate (TMSOTf) lead to replacement of one chlorine atom with the triflate group, thus giving cationic diazadiphosphapentalenes [ClDDP]+[TfO]−. In the presence of 2 equiv. of TMSOTf and 2 equiv. of 4‑dimethylaminopyridine (DMAP), the DDP dication stabilized by two DMAP molecules, [DDP(DMAP)2]2+[(CF3SO3)−]2, is formed. The DMAP molecules are located on one side of the DDP skeleton and lie in parallel planes. Free diazadiphosphapentalene was detected in solutions of [DDP(DMAP)2]2+[(CF3SO3)−]2 in CH2Cl2 by UV-Vis spectroscopy and CV. This implies that this compound disproportionates under these conditions; it is unstable in dilute solutions and decomposes to give [DMAP∙HOTf] in a quantitative yield. Crystallographic data for the obtained compounds: CCDC nos. 2182881–2182883.
Detail
Complexes R2Sn(IV)L with O,N,O'-Donor Schiff Bases: Synthesis, Structures, and Redox Properties
2D Materials ( IF 6.861 ) Pub Date: 2023-05-22 , DOI: 10.1134/s1070328423700446
AbstractNew tin(IV) complexes with O,N,O'-donor Schiff bases (L1H2–L4H2) of the (Ln)SnR2 type (R = Ph (I–III), Et (IV–VII)) are synthesized and characterized. The molecular structures of compounds I–III, VI, and VII in the crystalline form are determined by X-ray diffraction (XRD) (CIF files CCDC nos. 2181140 (I), 2181142 (II), 2181143 (III∙CH3CN), 2181141 (VI), and 2181139 (VII)). Tin complexes I–III and VI are mononuclear pentacoordinate compounds. Crystalline complex VII forms dimers via the pairwise bridging coupling between the oxygen and tin atoms of the mononuclear fragments. The redox-active ligand in the synthesized compounds exists as the iminobis(phenolate) dianion. The electrochemical properties of free ligands and complexes I–VII are studied. In the case of compounds I, II, IV, and V with tert-butyl substituents in the redox-active ligand, the formation of relatively stable monocationic and monoanionic species is electrochemically detected for the first time. The presence of the electroactive nitro group results in the destabilization of the oxidized forms of the complexes and induces the appearance of an additional peak in the cathodic range. The energy gaps between the frontier redox orbitals are determined by the electrochemical and spectral methods. The obtained parameters are close and vary in a range of 2.43–2.68 eV.
Detail
Novel Cobalt Bis-o-semiquinonato Complexes with Bidentate N-Donor Ligands
2D Materials ( IF 6.861 ) Pub Date: 2023-05-22 , DOI: 10.1134/s1070328422700270
AbstractTwo new cobalt bis-o-semiquinonato complexes, (Pyz-Phen)Co(3,6-DBSQ)2 (I) and (Bpyz)Co(3,6-DBSQ)2 (II) (Pyz-Phen = pyrazino[2,3-f][1,10]phenanthroline, Bpyz = bipyrazine, 3,6-DBSQ = 3,6-di-tert-butyl-o-benzoquinone radical anion), were synthesized. According to X-ray diffraction data, both complexes have a trigonal-prismatic geometry of the inner coordination sphere. The distribution of C–O and Co–O bond lengths, which reflects the valence state of the metal and the ligands, indicates that the complexes are formed by cobalt(II) surrounded by two semiquinone radical anions. The results of magnetochemical measurements show that the pyrazino[2,3-f][1,10]phenanthroline complex is a derivative of low-spin divalent cobalt, whereas its bipyrazine structural analogue is a high-spin cobalt(II) derivative.
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Rhenium(V) Tris(pyrazolyl)borate Complexes as Ligands in Square Planar Palladium and Platinum Complexes
2D Materials ( IF 6.861 ) Pub Date: 2023-04-16 , DOI: 10.1134/s1070328422700191
AbstractThe reactions of TpReO(SnC3H7)2 (Tp = tris(pyrazolyl)borate anion) with acetonitrile complexes PdCl2(MeCN)2 and PtI2(MeCN)2 in toluene solutions resulted in the formation of new heterometallic rhenium complexes TpReO(µ-SnC3H7)2MX2 (MX2 = PdCl2 (I), MX2 = PtI2 (II)). A similar complex TpReO(µ-SnC3H7)2PdI2 (III) was formed either on treatment of I with NaI in dichloromethane or in the reaction of TpReO(SnC3H7)2 with a suspension of PdI2 in toluene. Complexes I–III were characterized by IR and NMR spectroscopy and by X-ray diffraction (CCDC nos. 2172225–2172227).
Detail
Structure and Synthesis of Dihalodicyanoaurate Complexes [Ph3PR][Au(CN)2Hal2] (Hal = Cl, R = Me, СH2Ph; Hal = Br, R = cyclo-C6H11; Hal = I, R = Ph)
2D Materials ( IF 6.861 ) Pub Date: 2023-05-22 , DOI: 10.1134/s1070328422700361
AbstractIonic gold(III) complexes [Ph3PMe][Au(CN)2Cl2] (I), [Ph3PCH2Ph][Au(CN)2Cl2] (II), [Ph3PC6H11-cyclo][Au(CN)2Br2] (III), and [Ph4P][Au(CN)2I2] (IV) are synthesized by the reactions of organyltriphenylphosphonium halides with the corresponding potassium dihalodicyanoaurates in water followed by the recrystallization of the reaction products from acetonitrile or DMSO. The complexes are characterized by X-ray diffraction (XRD) (CIF files CCDC nos. 1901681 (I), 1912903 (II), 1912919 (III), and 2048146 (IV)) and IR spectroscopy. According to the XRD data, the crystals of complexes I–IV consist of centrosymmetric square-planar anions [Au(CN)2Hal2]– and organyltriphenylphosphonium cations with a slightly distorted tetrahedral coordination of the phosphorus atoms. The structural organization in the crystals of complexes II–IV is formed by interionic hydrogen bonds С–H∙∙∙N≡C, whereas no significant interionic contacts are observed in the crystals of complex I.
Detail
Synthesis, Structure, and Electron Density Distribution in Crystals of K2(L-Trp)2(H2O) (HTrp = Tryptophane)
2D Materials ( IF 6.861 ) Pub Date: 2023-06-01 , DOI: 10.1134/s1070328423700483
AbstractThe first salt of alkaline metal and L-tryptophane, K2(L-Trp)2(H2O) (I), is synthesized by the reaction of L-tryptophane (HTrp) with potassium hydroxide in an aqueous-alcohol solution. Compound I is characterized by IR and 1H NMR spectroscopy and X-ray diffraction (XRD) (CIF file CCDC no. 2184367). Compound I is found to have a layered structure due to the presence of the bridging water molecule and chelate-bridging anions. The quantum chemical calculations of the crystal structure (PBE, plane-wave basis set, 800 eV) is used to evaluate the strength of interactions of the potassium ion with the L-tryptophanate anion (depending on the coordination type) and the influence of the anion conformation on the strength of coordination, hydrophobic, and hydrophilic interactions.
Detail
Preparation of Water-Soluble Zinc(II) Complexes with Ethylenediaminetetraacetic Acid: Molecular Structure of Zinc Ethylenediaminetetraacetate Trihydrate
2D Materials ( IF 6.861 ) Pub Date: 2023-06-01 , DOI: 10.1134/s1070328423700434
AbstractPoorly soluble zinc ethylenediaminetetraacetate zincate Zn[ZnL] reacts with sodium Na4L, potassium K4L, ammonium (NH4)4L, 2-ammonioethanol (H3NCH2CH2OH)4L, and hexamethylene-1,6-diammonium {H3N(CH2)6NH3}2L salts of ethylenediaminetetraacetic acid H4L to give readily soluble sodium Na2[ZnL], potassium K2[ZnL], ammonium (NH4)2[ZnL], 2-ammonioethanol (H3NCH2CH2OH)2[ZnL], and hexamethylene-1,6-diammonium {H3N(CH2)6NH3}[ZnL] ethylenediaminetetraacetate zincates. The reaction of tetrakis(triethylammonium) salt {(C2H5)3NH}4L with Zn[ZnL] does not give the expected bis(triethylammonium) ethylenediaminetetraacetate zincate {(C2H5)3NH}2[ZnL], but gives instead mono(triethylammonium) ethylenediaminetetraacetate zincate, {(C2H5)3NH}H[ZnL]; in aqueous solution, this product generates poorly soluble zinc ethylenediaminetetraacetate H2[ZnL(H2O)]·2H2O, which was studied by X-ray diffraction (CCDC no. 2172274).
Detail
Synthesis and Structure of the Ionic Complexes [Ph3PEt][Au(CN)2Cl2] and [Ph3PCH2CH2Br][Au(CN)2Br2]
2D Materials ( IF 6.861 ) Pub Date: 2023-05-22 , DOI: 10.1134/s1070328423700392
AbstractThe reactions of potassium dichloro- and dibromodicyanoaurate with appropriate ethyl and (2‑bromoethyl)triphenylphosphonium halides in water gave new dihalodicyanoaurate complexes [Ph3PE-t][Au(CN)2Cl2] (I) and [Ph3PCH2CH2Br][Au(CN)2Br2] (II), which were characterized by X-ray diffraction (CCDC nos. 1963511 (I) and 2060274 (II)). According to X-ray diffraction data, complexes I and II consist of tetrahedral organyltriphenylphosphonium cations and two types of crystallographically independent square planar dihalodicyanoaurate anions with similar geometric parameters. The phosphorus atoms in the phosphonium cations have a slightly distorted tetrahedral coordination. The centrosymmetric crystallographically independent anions [Au(CN)2Cl2]– in I have a nearly undistorted square planar geometry, whereas the geometry of the [Au(CN)2Br2]– anions in II is substantially distorted (the CAuBr cis-angles vary in the range of 74.5(9)°–105.5(9)°). The spatial organization in the crystals of I and II is formed by the C–H∙∙∙N≡C hydrogen bonds and, in the case of complex II, also by additional inter-ion C–H∙∙∙Br–Au contacts.
Detail
Synthesis and Structures of Organyltriphenylphosphonium Organosulfonates [Ph3PR][OSO2R'] (R = Ph, R' = C6H3Cl2-2,5; R = C6H11-cyclo, R' = C6H3Cl2-2,5; R = CH2OMe, R' = C6H3(NO2)2-2,4; R = CH2OMe, R' = C6H4(COOH-2))
2D Materials ( IF 6.861 ) Pub Date: 2023-07-02 , DOI: 10.1134/s1070328423600341
AbstractThe reactions of equimolar amounts of tetraorganylphosphonium chloride with 2,5-dichlorobenzenesulfonic, 2,4-dinitrobenzenesulfonic, and 2-carboxybenzenesulfonic acids in water afford organyltriphenylphosphonium organosulfonates [Ph3PR][OSO2R'] (R = Ph, R' = C6H3Cl2-2,5 (I); R = C6H11-cyclo, R' = C6H3Cl2-2,5 (II); R = CH2OMe, R' = C6H3(NO2)2-2,4 (III); R = CH2OMe, R' = C6H4(COOH-2) (IV)). According to the X-ray diffraction (XRD) data (CIF files ССDС nos. 2142598 (I), 2144330 (II), 2144708 (III), and 2145604 (IV)), the complexes are ionic. The phosphorus atoms in the cations of complexes I‒IV are characterized by the tetrahedral coordination, and the organosulfonate anions have the usual geometry with the tetrahedral sulfur atom. The Р−С bond lengths are 1.7665(18)−1.836(2) Å, and the СРС bond angles vary in a range of 103.81(6)°−113.43(7)°. The structural organization in the crystals of complexes I−IV is formed by numerous weak hydrogen bonds between the cations and anions, such as S=O···H−CAr, N=O···H−CAr, C=O···H−CAr, etc. The arenesulfonate anions in complex I are structured into dimers by molecules of water of crystallization.
Detail
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